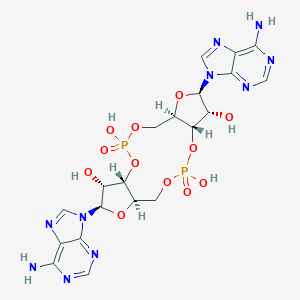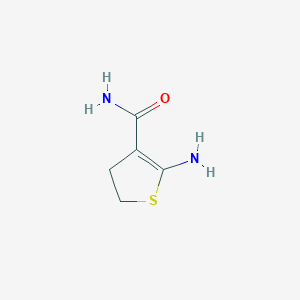
1a,1b-Dihomo-PGF2alpha
Descripción general
Descripción
1a,1b-Dihomo-PGF2alpha, also known as 1a,1b-dihomo-9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid, is a prostanoid . It is the theoretical product of adrenic acid in the COX pathway . It is primarily produced in the renal medulla where adrenic acid is selectively distributed .
Synthesis Analysis
The biosynthesis of this compound involves the reduction of 1a,1b-dihomo-PGE2 with NaBH4 in methanol, resulting in total conversion to two products having chemical and physical properties consistent with this compound and 1a,1b-dihomo-PGF2beta proposed structures . The initial rate of adrenic acid-dependent oxygen uptake was determined to be 25% of that of arachidonic acid .Molecular Structure Analysis
The molecular formula of this compound is C22H38O5 . It has an exact mass of 382.271925 . The InChI representation isInChI=1S/C22H38O5/c1-2-3-8-11-17 (23)14-15-19-18 (20 (24)16-21 (19)25)12-9-6-4-5-7-10-13-22 (26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3, (H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 . Chemical Reactions Analysis
The formation of this compound could be increased, at the expense of 1a,1b-dihomo-PGE2, by the addition of copper and reduced glutathione to the incubation mixture .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 108.91, a logP of 4.68, and a topological polar surface area of 97.99 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Biosynthesis and Metabolic Pathways
- Biosynthesis from Adrenic Acid : The conversion of adrenic acid to 1a,1b-Dihomo-PGF2 and 1a,1b-Dihomo-PGF2alpha is facilitated by sheep vesicular gland microsomes. This process is augmented by adding copper and reduced glutathione, and inhibited by prostaglandin synthetase inhibitors like naproxen (Tobias, Vane, & Paulsrud, 1975).
Cellular and Molecular Effects
- Cell Proliferation in Mouse Fibroblasts : Prostaglandin F2alpha, closely related to this compound, has been shown to initiate DNA synthesis and cell proliferation in mouse fibroblast cultures, indicating a role in cellular growth and division processes (de Asúa, Clingan, & Rudland, 1975).
Reproductive Physiology
- Role in Oxytocin-Induced Prostaglandin Production : Studies demonstrate the involvement of cyclooxygenase-2 in the mechanism through which oxytocin regulates PGF2alpha production in endometrial cells, which may be relevant for substances like this compound in reproductive processes (Asselin, Drolet, & Fortier, 1997).
Pathophysiology and Disease
- F2-Isoprostanes in Atherosclerotic Lesions : F2-isoprostanes, chemically related to this compound, are detected in atherosclerotic lesions, suggesting a potential role in oxidative stress and vascular inflammation (Praticò et al., 1997).
Molecular Sensing and Detection
- Metal-Organic Frameworks for Sensing : Research involving the structural characterization of metal-organic frameworks suggests potential applications in sensing and detection, which could be relevant for the detection of substances like this compound (Zhou et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 1a,1b-Dihomo-PGF2alpha is the Cyclooxygenase (COX) pathway . This compound is the theoretical product of adrenic acid in the COX pathway .
Mode of Action
This compound interacts with its targets in the COX pathway, leading to its production primarily in the renal medulla . This is where adrenic acid, the precursor of this compound, is selectively distributed .
Biochemical Pathways
The affected pathway is the Cyclooxygenase (COX) pathway
Pharmacokinetics
It is known that the compound is primarily produced in the renal medulla , suggesting a role for renal function in its bioavailability.
Action Environment
Given its production in the renal medulla , factors that affect renal function could potentially influence its action.
Análisis Bioquímico
Biochemical Properties
It is known that it is a prostanoid , a class of fatty acid derivatives with hormone-like effects, often formed enzymatically from fatty acids
Molecular Mechanism
It is known to be involved in the COX pathway
Metabolic Pathways
1a,1b-Dihomo-Prostaglandin F2alpha is involved in the COX pathway , a metabolic pathway that is part of the larger eicosanoid signaling pathway
Propiedades
IUPAC Name |
(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTAOAWRUXSOQF-GWSKAPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348000 | |
| Record name | 1a,1b-Dihomoprostaglandin F2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57944-39-5 | |
| Record name | 1a,1b-Dihomoprostaglandin F2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1a,1b-Dihomoprostaglandin F2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















